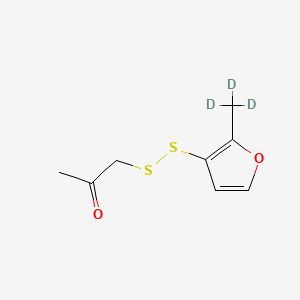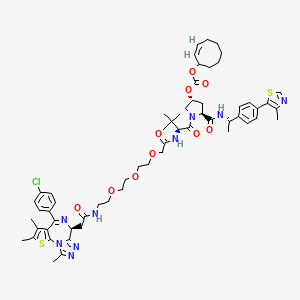
H-D-Val-Leu-Lys-AFC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Val-Leu-Lys-AFC, also known as a plasmin substrate, is a biologically active peptide. It is a fluorescent substrate for plasmin, a serine protease involved in fibrinolysis, which is the process of breaking down fibrin in blood clots. This compound has an absorbance/emission of 380/500 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Val-Leu-Lys-AFC involves standard solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC .
Analyse Des Réactions Chimiques
Types of Reactions: H-D-Val-Leu-Lys-AFC primarily undergoes hydrolysis reactions when interacting with plasmin. This hydrolysis results in the release of the fluorescent group, allowing for the detection and quantification of plasmin activity .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, with plasmin acting as the enzyme. The reaction is monitored by measuring the increase in fluorescence at 500 nm .
Major Products Formed: The major product formed from the hydrolysis of this compound is the fluorescent group, which can be detected and quantified to measure plasmin activity .
Applications De Recherche Scientifique
H-D-Val-Leu-Lys-AFC is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is as a substrate for plasmin, allowing researchers to study plasmin activity and its role in various physiological and pathological processes. This includes research on blood clotting, wound healing, liver repair, and the maintenance of liver homeostasis .
Mécanisme D'action
H-D-Val-Leu-Lys-AFC exerts its effects by serving as a substrate for plasmin. Plasmin cleaves the peptide bond in this compound, releasing the fluorescent group. This reaction allows for the detection and quantification of plasmin activity, providing insights into the enzyme’s role in fibrinolysis and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- H-D-Val-Leu-Lys-p-nitroanilide
- H-D-Val-Leu-Lys-7-amino-4-methylcoumarin
- H-D-Val-Leu-Lys-4-methylumbelliferyl
Uniqueness: H-D-Val-Leu-Lys-AFC is unique due to its specific fluorescence properties, which make it particularly useful for detecting and quantifying plasmin activity. Its absorbance/emission characteristics (380/500 nm) provide a clear and measurable signal, making it a valuable tool in biochemical and medical research .
Propriétés
Formule moléculaire |
C27H38F3N5O5 |
|---|---|
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]hexanamide |
InChI |
InChI=1S/C27H38F3N5O5/c1-14(2)11-20(35-26(39)23(32)15(3)4)25(38)34-19(7-5-6-10-31)24(37)33-16-8-9-17-18(27(28,29)30)13-22(36)40-21(17)12-16/h8-9,12-15,19-20,23H,5-7,10-11,31-32H2,1-4H3,(H,33,37)(H,34,38)(H,35,39)/t19-,20-,23+/m0/s1 |
Clé InChI |
BZABHENLDPLCOR-SXWKCWPCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


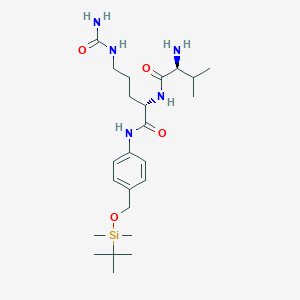
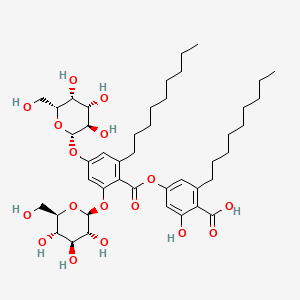
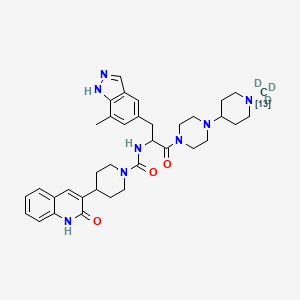
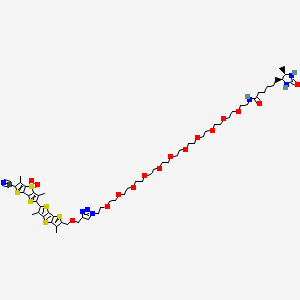
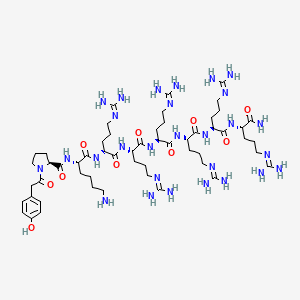

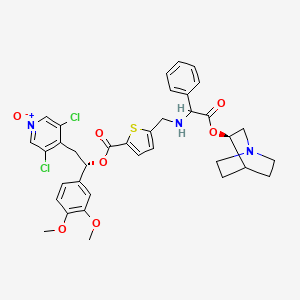
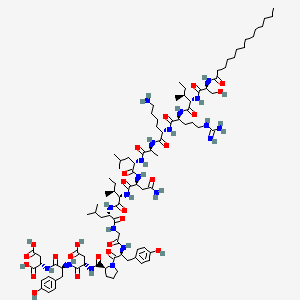
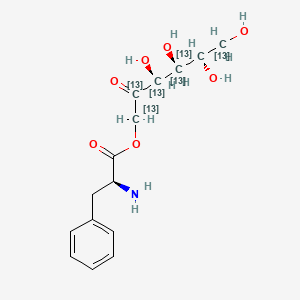
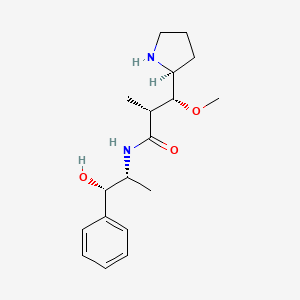
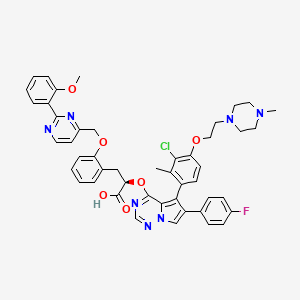
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
